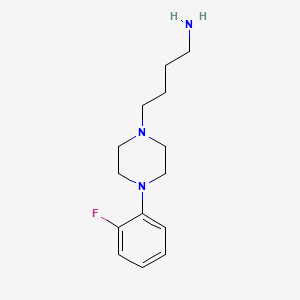
4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a butylamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine typically involves the reaction of 2-fluorophenylpiperazine with a butylamine derivative. One common method involves the nucleophilic substitution reaction where 2-fluorophenylpiperazine is reacted with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反应分析
Types of Reactions
4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the fluorine atom.
科学研究应用
4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring provides structural stability. The compound can modulate various biological pathways by either activating or inhibiting its molecular targets, leading to a range of physiological effects.
相似化合物的比较
Similar Compounds
- 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butylamine
- 4-[4-(4-Bromophenyl)piperazin-1-yl]butylamine
- 4-[4-(4-Methylphenyl)piperazin-1-yl]butylamine
Uniqueness
4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This fluorine substitution differentiates it from other similar compounds and contributes to its specific chemical and biological activities.
属性
分子式 |
C14H22FN3 |
|---|---|
分子量 |
251.34 g/mol |
IUPAC 名称 |
4-[4-(2-fluorophenyl)piperazin-1-yl]butan-1-amine |
InChI |
InChI=1S/C14H22FN3/c15-13-5-1-2-6-14(13)18-11-9-17(10-12-18)8-4-3-7-16/h1-2,5-6H,3-4,7-12,16H2 |
InChI 键 |
IWAOIYGKPZVSFR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCCN)C2=CC=CC=C2F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

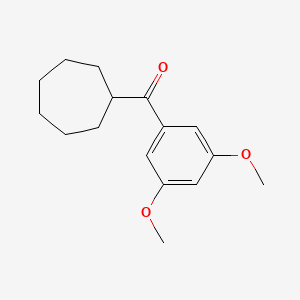
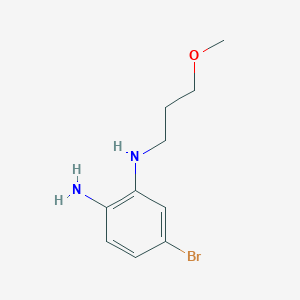
![1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B8625305.png)
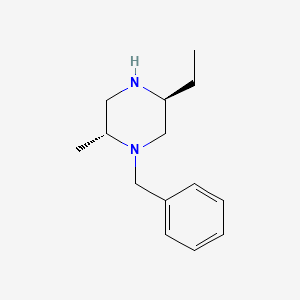
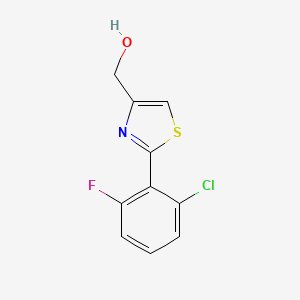
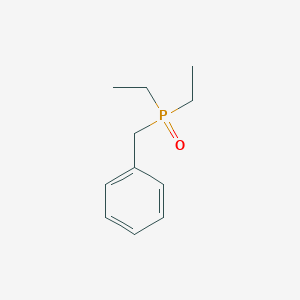
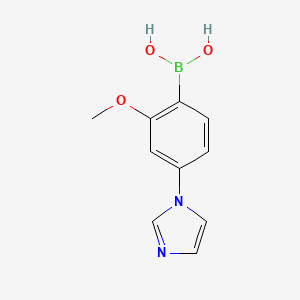
![2-[(4-Methoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B8625343.png)
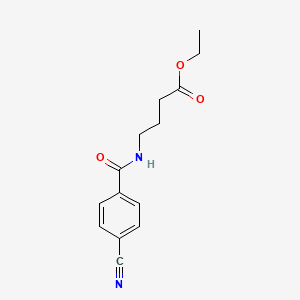
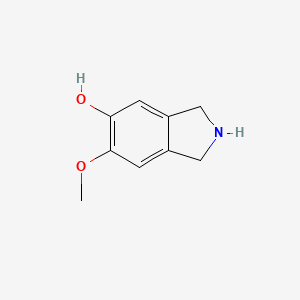

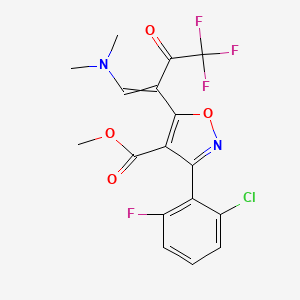
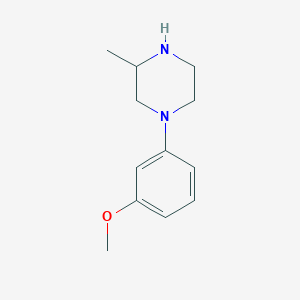
![Bis[3,5-Difluoro-2-[5-(trifluoromethyl)-2-pyridyl]phenyl]iridium(1+); 4-tert-butyl-2-(4-tert-butyl-2-pyridyl)pyridine; hexafluorophosphate](/img/structure/B8625389.png)
